molecular formula C8H9BrN2O B2696247 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde CAS No. 1780306-45-7

4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde

Cat. No.: B2696247
CAS No.: 1780306-45-7
M. Wt: 229.077
InChI Key: XUZSQDWJTIQGKW-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde is a high-value, multifunctional pyrazole-based building block exclusively for research use. Its molecular structure incorporates three distinct features: a bromine atom suitable for metal-catalyzed cross-coupling reactions, a cyclopropyl group that can influence metabolic stability and conformation, and an aldehyde functional group that serves as a handle for condensation and nucleophilic addition reactions. This combination makes it a versatile intermediate for constructing complex molecules in medicinal and agrochemical chemistry. Pyrazole derivatives are prominent scaffolds in FDA-approved drugs and active agrochemicals due to their drug-like properties and ability to interact with biological targets . The specific substitution pattern on this core is critical, as the reactivity, properties, and applications of a pyrazole are a direct function of its substituents . Researchers utilize such halogenated pyrazole carbaldehydes as key intermediates in the synthesis of molecular hybrids, such as pyrazole-chalcone hybrids and pyrazole acyl(thio)urea compounds, which have demonstrated notable anticancer and fungicidal activities in scientific studies . The presence of both the bromine and aldehyde groups allows for sequential functionalization, enabling its use in the development of targeted libraries for high-throughput screening in drug discovery programs and the creation of new crop protection agents with potentially novel modes of action.

Properties

IUPAC Name

4-bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-8(5-2-3-5)7(9)6(4-12)10-11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZSQDWJTIQGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C=O)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde is a compound belonging to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C8_{8}H8_{8}BrN3_{3}O
  • CAS Number : 1780306-45-7

The presence of the bromine atom and the cyclopropyl group are significant for its biological activity, influencing interactions with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It is known to interact with various enzymes, particularly those involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : The compound may modulate receptors that are critical in signaling pathways related to cancer and inflammation.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.

Anticancer Properties

Pyrazoles have been investigated for their anticancer properties. Studies have indicated that this compound may inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance:

Study Cancer Type IC50_{50} Value Mechanism
Breast Cancer27 nMKinase inhibition
Melanoma0.262 µMCell cycle arrest

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in various models. Its mechanism likely involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), similar to other pyrazole derivatives.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several pyrazole derivatives, this compound was tested against pathogenic bacteria using the microplate Alamar Blue assay. The results demonstrated a significant reduction in bacterial viability compared to control groups, indicating potent antimicrobial effects .

Evaluation of Anticancer Activity

Another investigation focused on the anticancer potential of this compound against various cancer cell lines. The study reported that it exhibited selective cytotoxicity towards breast cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Key Structural Differences

The table below compares the target compound with structurally related pyrazole derivatives (data sourced from CAS records and synthesis studies ):

Compound Name CAS Number Substituents (Position) Functional Groups Molecular Weight (g/mol) Similarity Score
4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde - 1-CH₃, 3-CHO, 4-Br, 5-cyclopropyl Aldehyde, Bromine ~229 Reference
4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole 1287752-84-4 3-cyclopropyl, 5-CH₃, 4-Br Bromine ~201 0.98
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole HCl 1637774-78-7 3-CH₃, 5-cyclopropyl, 4-Br Hydrochloride salt ~237 (base + HCl) 0.96
4-Bromo-3-isopropyl-1H-pyrazole 60061-60-1 3-isopropyl, 4-Br Bromine ~189 0.91
4-Bromo-3-isopropyl-5-methyl-1H-pyrazole 60061-69-0 3-isopropyl, 5-CH₃, 4-Br Bromine ~217 0.90

Functional and Reactivity Differences

  • Aldehyde Group : The target compound’s carbaldehyde at position 3 distinguishes it from analogs lacking this group (e.g., 1287752-84-4, 60061-60-1). This group enhances reactivity, enabling nucleophilic additions (e.g., forming hydrazones or imines) for downstream applications .
  • Cyclopropyl Positioning: The cyclopropyl group at position 5 in the target compound contrasts with its placement at position 3 in 1287752-84-4.
  • Hydrochloride Salt : The hydrochloride derivative (1637774-78-7) exhibits higher aqueous solubility compared to the neutral aldehyde-containing target compound, which may influence formulation strategies .

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